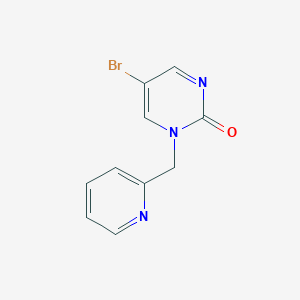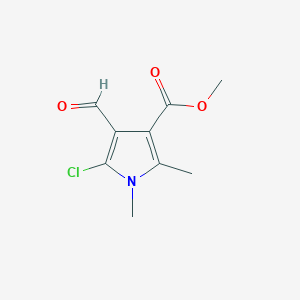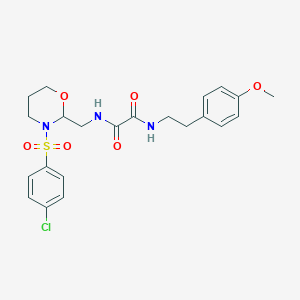
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an oxalamide derivative with a 4-chlorophenylsulfonyl group and a 4-methoxyphenethyl group attached to the nitrogen atoms. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton . They are used in various fields of chemistry due to their versatile reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxalamide moiety might undergo hydrolysis under acidic or basic conditions. The sulfonyl group could potentially be reduced to a sulfide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and oxalamide groups could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Insights
A study by Mamedov et al. (2016) introduced a novel synthetic approach applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides and anthranilic acid derivatives, which could be related to the compound due to its structural complexity and relevance in synthesizing oxalamide derivatives. This method is highlighted for its simplicity and high yield, indicating potential utility in creating compounds with similar functional groups or structural motifs (Mamedov et al., 2016).
Chemical and Physical Properties
Research on tetrazole derivatives, including compounds with chlorophenyl and methoxyphenyl groups similar to those in the compound of interest, offers insights into their crystalline structures and potential interactions. Al-Hourani et al. (2015) explored the crystal structure and molecular docking studies of such derivatives, suggesting their application in understanding molecular interactions and designing compounds with specific biological or chemical properties (Al-Hourani et al., 2015).
Reaction Mechanisms and Transformations
The work by Bermejo et al. (2000) on the rearrangement and coordination of sulfonyl-amido compounds provides a foundation for understanding the reactivity and potential applications of sulfonyl-containing compounds in catalysis and material science. This study illustrates the versatility of sulfonyl groups in chemical synthesis and their role in forming complex metallo-organic structures (Bermejo et al., 2000).
Environmental Mobility and Degradation
The environmental behavior of related sulfonylurea herbicides, as investigated by Veeh et al. (1994), offers insights into the mobility and persistence of sulfonyl-containing compounds in agricultural settings. This research is crucial for assessing the environmental impact and degradation pathways of new sulfonylurea compounds, informing their safe and sustainable use (Veeh et al., 1994).
Theoretical and Computational Studies
Branowska et al. (2022) conducted a comprehensive study on sulfonamide-sulfonimide tautomerism, providing a deeper understanding of the structural dynamics and electronic properties of sulfonamide derivatives. Such theoretical insights are invaluable for the design and optimization of compounds for specific functions, including pharmaceuticals and materials science (Branowska et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O6S/c1-31-18-7-3-16(4-8-18)11-12-24-21(27)22(28)25-15-20-26(13-2-14-32-20)33(29,30)19-9-5-17(23)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKICDTPQZXBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
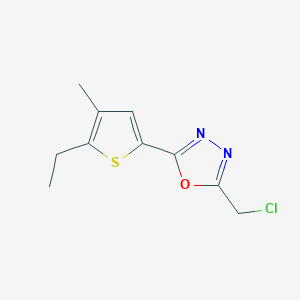
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)
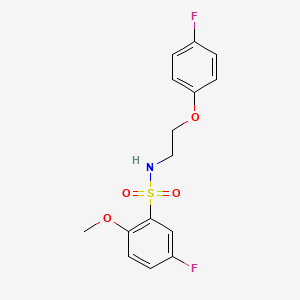
![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
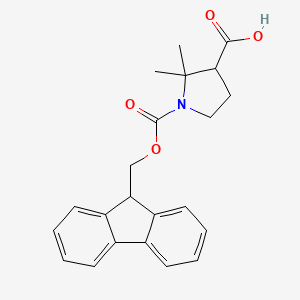
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
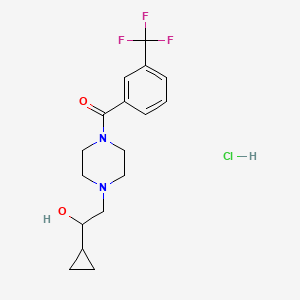
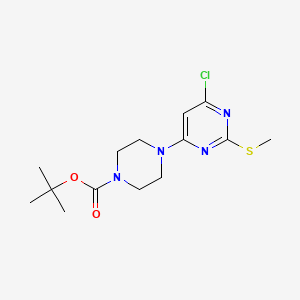
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)
